ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate
Overview
Description
Ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate is a complex organic compound with the molecular formula C19H29N3O6S This compound is characterized by its piperazine core, which is a common structural motif in many pharmaceuticals and bioactive molecules
Preparation Methods
The synthesis of ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the piperazine core. The synthetic route often includes the following steps:
Formation of the Piperazine Core: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the piperazine core with 4-ethoxyphenyl derivatives under specific conditions.
Addition of the Methylsulfonyl Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine core can interact with various receptors and enzymes, modulating their activity. The ethoxyphenyl and methylsulfonyl groups enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 4-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- Ethyl 4-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]piperazine-1-carboxylate : This compound has a phenoxyphenyl group instead of an ethoxyphenyl group, which can alter its chemical and biological properties.
- Other Piperazine Derivatives : Compounds like trimetazidine, ranolazine, and aripiprazole also contain piperazine cores and are used in various therapeutic applications .
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(4-ethoxy-N-methylsulfonylanilino)propanoyl]piperazine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6S/c1-5-27-17-9-7-16(8-10-17)22(29(4,25)26)15(3)18(23)20-11-13-21(14-12-20)19(24)28-6-2/h7-10,15H,5-6,11-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMYLNIGWHYJML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)N2CCN(CC2)C(=O)OCC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.